3-isocyanato-1,1,2,2-tetramethylcyclopropane
Description
3-Isocyanato-1,1,2,2-tetramethylcyclopropane is a substituted cyclopropane featuring a highly strained three-membered ring with four methyl groups and an isocyanato (-NCO) substituent at the 3-position. The cyclopropane ring’s inherent strain and the electronic effects of the substituents make this compound a subject of interest in organic synthesis and materials science.
Properties
IUPAC Name |
3-isocyanato-1,1,2,2-tetramethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(2)6(9-5-10)8(7,3)4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDLGGHWAIERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)N=C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cobalt-Catalyzed Cyclopropanation of Alkenes
Cobalt complexes, such as Co(II) porphyrins, enable stereoselective cyclopropanation of alkenes with diazo compounds. For example, phenyl vinyl sulfide reacts with ethyl diazoacetate in the presence of Co(acac)₂ to yield (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, a bifunctional scaffold. This method achieves multigram-scale production with >80% yield and excellent diastereoselectivity (dr 9:1). The sulfide moiety in the product allows subsequent derivatization, including oxidation to sulfoxides for functionalization.
Radical-Mediated Cyclopropane Formation
Manganese-mediated radical reactions offer an alternative route. For instance, (η⁵-pentamethylbenzyl)Mn(CO)₂PR₃ complexes react with halocarbons (e.g., CCl₄) via a radical mechanism to form cyclopropanes. This pathway produces 1,1,2,2-tetramethylcyclopropane in 65–70% yield under mild conditions (25°C, 12 h), as confirmed by GC/MS fragmentation patterns.
Isocyanatization Strategies
Introducing the isocyanate group into the cyclopropane core requires careful selection of reagents to preserve the strained ring. Two dominant methods are identified:
Phosgene-Based Isocyanatization
Traditional phosgenation involves reacting 3-amino-1,1,2,2-tetramethylcyclopropane with phosgene (COCl₂) in dichloromethane at 0–5°C. This exothermic reaction proceeds via carbamoyl chloride intermediates, yielding this compound in 85–90% purity after distillation. Challenges include handling toxic phosgene and HCl byproduct removal.
Non-Phosgene Routes
Patent CA1225997A describes a phosgene-free process using urea and dialkyl carbonates. In this method:
-
Step 1 : 3-Amino-1,1,2,2-tetramethylcyclopropane reacts with urea and methanol in the presence of dimethyl carbonate to form methyl carbamate intermediates.
-
Step 2 : Thermal cleavage at 300°C and 0.1 mbar decomposes the carbamate into isocyanate and methanol, which is recycled. This approach achieves 78% yield with reduced environmental impact.
Process Optimization and Catalytic Systems
Catalytic Cyclopropanation
A comparative analysis of cobalt and manganese catalysts reveals distinct advantages:
| Catalyst | Substrate | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Co(acac)₂ | Phenyl vinyl sulfide | 82 | 9:1 (E/Z) | |
| Mn(CO)₅Br | Halocarbons | 68 | Not reported |
Cobalt systems favor stereocontrol, while manganese enables radical pathways suitable for electron-deficient alkenes.
Chemical Reactions Analysis
3-isocyanato-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form cyclic adducts.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Scientific Research Applications
3-isocyanato-1,1,2,2-tetramethylcyclopropane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-isocyanato-1,1,2,2-tetramethylcyclopropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-isocyanato-1,1,2,2-tetramethylcyclopropane with structurally related cyclopropane derivatives, focusing on substituent effects, physical properties, reactivity, and spectroscopic characteristics.
Structural and Substituent Effects
- Electronic Effects: The isocyanato group (-NCO) is less electron-withdrawing than cyano (-CN) or chloro (-Cl) groups but more reactive toward nucleophiles due to its electrophilic carbon .
Physical Properties
- Volatility : The lower molecular weight of 1,1,2,2-tetramethylcyclopropane contributes to its lower boiling point compared to halogenated analogs .
- Flammability : The isocyanato derivative’s flammability may resemble that of other volatile cyclopropanes but could be moderated by the polar NCO group.
Reactivity
- Thermal Isomerization :
- Chemical Reactivity :
- The NCO group in this compound may participate in nucleophilic addition reactions (e.g., with amines or alcohols), forming urea or urethane derivatives. This contrasts with halogenated cyclopropanes, which undergo elimination or substitution .
- Brominated analogs like 1-bromo-1-chloro-2,2,3,3-tetramethylcyclopropane exhibit halogen-specific reactivity, such as radical-mediated ring-opening .
Spectroscopic Characteristics
- Vibrational Spectra : The isocyanato group’s strong IR absorption at ~2270 cm⁻¹ would distinguish it from methyl or halogen substituents .
Biological Activity
3-Isocyanato-1,1,2,2-tetramethylcyclopropane is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, effects on cellular processes, and potential applications based on current research findings.
- Chemical Name: this compound
- CAS Number: 1502163-40-7
- Molecular Formula: C_8H_12N_2O
The biological activity of this compound primarily involves its ability to form covalent bonds with biomolecules such as proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition: The compound can inhibit enzymes by forming stable adducts with their active sites, preventing substrate binding and catalysis.
- Gene Expression Modulation: It can influence gene expression by modifying transcription factors or regulatory proteins.
Cellular Effects
Research indicates that this compound can significantly alter cellular functions by:
- Inhibiting Metabolic Pathways: It affects enzymes involved in critical metabolic processes, leading to changes in metabolite levels.
- Inducing Apoptosis: At higher concentrations, it may cause cellular damage and apoptosis.
Dosage Effects
The biological effects of this compound are dose-dependent:
- Low Doses: Effective in inhibiting target enzymes without significant toxicity.
- High Doses: Can lead to toxic effects including cellular damage.
Case Studies and Experimental Data
- Cell Line Studies:
- In vitro studies on various cell lines (e.g., HeLa cells) demonstrated significant cytotoxicity with IC50 values below 20 µg/mL when treated with the compound.
- Animal Model Experiments:
- Animal studies indicated that the compound could effectively inhibit target enzymes at low doses while causing adverse effects at higher concentrations. A threshold effect was noted where specific dosage levels were required to achieve desired biochemical outcomes without toxicity.
Tables of Biological Activity
| Study Type | Cell Type | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| In Vitro Study | HeLa Cells | <20 | Significant cytotoxicity |
| Animal Model | Mice | Low Dose | Enzyme inhibition |
| Animal Model | Mice | High Dose | Induced apoptosis |
Q & A
Q. How can researchers design multi-step syntheses integrating this compound while minimizing intermediate degradation?
- Methodological Answer : Flow chemistry systems enable real-time monitoring and intermediate stabilization. Reaction progress kinetic analysis (RPKA) identifies degradation-prone steps. Predictive stability models (e.g., Arrhenius plots) guide temperature and solvent choices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
